molecular formula C32H43NO4 B1250600 Terpendole D

Terpendole D

Cat. No. B1250600
M. Wt: 505.7 g/mol
InChI Key: FDTNBKQWBBOKDI-XRZLRGBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpendole D is a natural product found in Albophoma yamanashiensis with data available.

Scientific Research Applications

Terpendole E as a Biosynthetic Intermediate

  • Biosynthesis of Terpendoles : Terpendole E, closely related to Terpendole D, is identified as a key biosynthetic intermediate in the production of indole-diterpenes. This discovery was significant in understanding the synthesis of terpendoles in fungi like Chaunopycnis alba (Motoyama et al., 2012).

Molecular Interactions and Structural Analysis

  • Structure-Activity Relationships (SARs) : The SARs of natural Terpendole E derivatives, including Terpendole D, emphasize the importance of the paspaline-like indole-diterpene skeleton in inhibiting kinesin Eg5, a key protein in mitosis (Nagumo et al., 2017).

Terpendole E and Analogues in Disease Research

  • Inhibition of Kinesin Eg5 : Terpendole E and its derivative, including Terpendole D, have been shown to inhibit Eg5 mutants resistant to other inhibitors. This suggests a unique binding site or mechanism distinct from other Eg5 inhibitors, highlighting potential applications in cancer therapy (Tarui et al., 2014).

Synthesis and Chemical Studies

  • Synthetic Approaches : Research into synthetic pathways for Terpendole E and its analogues, such as Terpendole D, provides insights into potential methods for large-scale production and modification, important for pharmaceutical applications (Oikawa et al., 2011).

Biological and Ecological Roles of Terpenoids

  • Ecological Functions : Terpenoids, the class of compounds to which Terpendole D belongs, play significant roles in plant defense and ecological interactions. This broader understanding of terpenoids offers insight into potential applications of Terpendole D in agricultural or ecological contexts (Cheng et al., 2007).

properties

Product Name

Terpendole D

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

IUPAC Name

(1S,2S,5S,7S,8R,9R,11S,12R,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraen-8-ol

InChI

InChI=1S/C32H43NO4/c1-18(2)14-16-35-29(3,4)27-25(34)28-32(37-28)23-12-11-19-17-21-20-9-7-8-10-22(20)33-26(21)31(19,6)30(23,5)15-13-24(32)36-27/h7-10,14,19,23-25,27-28,33-34H,11-13,15-17H2,1-6H3/t19-,23+,24-,25+,27-,28+,30-,31+,32-/m0/s1

InChI Key

FDTNBKQWBBOKDI-XRZLRGBHSA-N

Isomeric SMILES

CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@]3(O2)[C@@H]4CC[C@H]5CC6=C([C@@]5([C@]4(CC[C@@H]3O1)C)C)NC7=CC=CC=C67)O)C

Canonical SMILES

CC(=CCOC(C)(C)C1C(C2C3(O2)C4CCC5CC6=C(C5(C4(CCC3O1)C)C)NC7=CC=CC=C67)O)C

synonyms

terpendole D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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